molecular formula C12H16N2O3 B4720883 4-acetamido-N-(2-methoxyethyl)benzamide

4-acetamido-N-(2-methoxyethyl)benzamide

Cat. No.: B4720883
M. Wt: 236.27 g/mol
InChI Key: SLNZOJDVJKGVRO-UHFFFAOYSA-N
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Description

4-Acetamido-N-(2-methoxyethyl)benzamide is a benzamide derivative featuring a 4-acetamido group on the benzene ring and a 2-methoxyethyl substituent on the benzamide nitrogen. Its structure combines hydrophilic (methoxyethyl) and hydrophobic (benzamide) moieties, influencing solubility, bioavailability, and target binding .

Properties

IUPAC Name

4-acetamido-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(15)14-11-5-3-10(4-6-11)12(16)13-7-8-17-2/h3-6H,7-8H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNZOJDVJKGVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-acetamido-N-(2-methoxyethyl)benzamide can be achieved through several routes. One common method involves the acetylation of 4-amino-N-(2-methoxyethyl)benzamide . This reaction typically requires a solid acid catalyst and is conducted under solvent-free conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-acetamido-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-acetamido-N-(2-methoxyethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-acetamido-N-(2-methoxyethyl)benzamide and analogous compounds:

Compound Name & ID Molecular Formula Molecular Weight Key Structural Features Biological Activity Key References
This compound C₁₂H₁₆N₂O₃ 248.27 g/mol 2-methoxyethyl group on N; 4-acetamido Under investigation (theoretical) N/A
4-Acetamido-N-(2-aminoethyl)-3-(benzyloxy)benzamide (7) C₁₈H₂₁N₃O₃ 327.38 g/mol 2-aminoethyl group; 3-benzyloxy substitution Bromodomain inhibitor (IC₅₀ < 100 nM)
4-Acetamido-N-(2,6-dioxopiperidin-3-yl)benzamide (6a) C₁₄H₁₅N₃O₄ 289.29 g/mol 2,6-dioxopiperidin-3-yl group Anticancer (thalidomide analog)
4-Acetamido-N-(3-ethoxypropyl)benzamide C₁₄H₂₀N₂O₃ 264.33 g/mol 3-ethoxypropyl chain Screening compound (unreported)
4-Acetamido-N-(2-ethylphenyl)benzamide (Y030-2568) C₁₇H₁₈N₂O₂ 282.34 g/mol 2-ethylphenyl substitution Screening compound (oncology)
4-Acetamido-N-(2-(2-methylindol-3-yl)ethyl)benzamide (8x) C₂₀H₂₂N₄O₂ 350.42 g/mol Indole-ethyl substitution EP2 antagonist (IC₅₀ = 8 nM)

Key Structural and Functional Insights

Substituent Effects on Bioactivity Aminoethyl vs. Methoxyethyl: The 2-aminoethyl group in compound 7 enhances hydrogen-bonding capacity, critical for bromodomain inhibition , whereas the methoxyethyl group in the target compound may improve metabolic stability due to reduced enzymatic degradation of ether linkages. Aromatic Substitutions: The 3-benzyloxy group in 7 and indole-ethyl group in 8x introduce bulkier hydrophobic regions, enhancing target affinity (e.g., EP2 receptor antagonism in 8x with IC₅₀ = 8 nM) .

Molecular Weight: Larger substituents (e.g., dioxopiperidinyl in 6a) increase molecular weight, which may affect blood-brain barrier permeability .

Synthetic Routes

  • The target compound’s synthesis likely involves amide coupling between 4-acetamidobenzoic acid and 2-methoxyethylamine, similar to methods in (CuI/DMEDA-mediated coupling) .
  • Contrastingly, 7 and 8x require multi-step protocols involving protective groups (e.g., benzyloxy in 7 ) or indole-ethylamine coupling .

Therapeutic Potential Anticancer Activity: Compound 6a (a thalidomide analog) shows promise in apoptosis induction via cereblon binding , while 8x targets prostaglandin E2 receptors in cancer . Antimicrobial Activity: Compound W1 () demonstrates dual antimicrobial and anticancer effects due to its benzimidazole-thioacetamido group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-acetamido-N-(2-methoxyethyl)benzamide
Reactant of Route 2
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4-acetamido-N-(2-methoxyethyl)benzamide

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